molecular formula C6H8N2O2 B1348976 3,5-Dimethylisoxazole-4-carboxamide CAS No. 74356-30-2

3,5-Dimethylisoxazole-4-carboxamide

Cat. No. B1348976
CAS RN: 74356-30-2
M. Wt: 140.14 g/mol
InChI Key: GHJOYRMAYLLOIO-UHFFFAOYSA-N
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Description

3,5-Dimethylisoxazole-4-carboxamide (DMICA) is a synthetic compound that has been used in scientific research for its potential applications in drug development, biochemistry, and physiology. DMICA is an isoxazole derivative, which is a type of heterocyclic compound that contains an oxygen atom in a ring of atoms. This oxygen atom can act as a nucleophile and can react with other molecules in a variety of ways. DMICA has been studied for its ability to interact with proteins, enzymes, and other molecules in the body, and it has been found to be useful in a variety of applications.

Scientific Research Applications

Synthesis and Chemical Analysis

  • One-Pot Synthesis of Isoxazole Derivatives : A method for synthesizing 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide derivatives, which included the use of 5-amino-3-methylisoxazole, has been developed. This synthesis method is efficient and general, supported by theoretical calculations (Guleli et al., 2019).

  • Radioactive Tracing in Brain Research : A radiotracer, N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide, was developed for positron emission tomography (PET) imaging of fatty acid amide hydrolase in the brain. This compound showed high binding affinity and helped visualize FAAH in living brains (Shimoda et al., 2015).

  • Spectroscopic and Computational Analysis : A detailed theoretical and computational analysis of 3,5-dimethylisoxazole was conducted, providing insights into its structural and electronic properties. This included vibrational analysis, chemical shift calculations for NMR spectra, and molecular electrostatic potential analysis (Kavitha & Velraj, 2016).

Biological and Pharmaceutical Research

  • Development of Antidepressants : Research into the synthesis of 3-ethoxyquinoxalin-2-carboxamides, which involves 3,5-dimethylisoxazole, indicated potential in antidepressant-like activity. These compounds were evaluated in a forced swim test, showing promising results (Mahesh et al., 2011).

  • Alzheimer's Disease Research : A study focused on targeting the BACE1 active site flap in Alzheimer's disease research discovered a 6-dimethylisoxazole-substituted biaryl aminothiazine with improved BACE1 inhibitory activity. This led to significant brain Aβ reduction in rats, presenting a potential avenue for Alzheimer's disease treatment (Wu et al., 2016).

  • to explore their potential as anticancer agents. These compounds were evaluated on breast cancer cell lines, showing notable cytotoxic effects, indicating their potential in cancer treatment strategies (Butler et al., 2013).

Advanced Materials and Applications

  • Photophysical Properties in Liquid Crystals : A study synthesized molecular systems with 3,5-dimethylisoxazole as photoswitches, which exhibited reversible "on and off" states controlled by light. These findings have implications for advanced material applications in liquid crystalline assembly and photophysics (Kumar et al., 2022).

  • Energetic Materials Research : Research into nitrogen-rich energetic compounds included the synthesis and characterization of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, a compound related to 3,5-dimethylisoxazole. These compounds exhibited high thermal stability and potential for use in energetic material applications (Qin et al., 2016).

Biochemical Analysis

Biochemical Properties

3,5-Dimethylisoxazole-4-carboxamide plays a significant role in biochemical reactions, particularly as a ligand for bromodomains. Bromodomains are protein modules that recognize acetylated lysine residues on histone tails, thereby influencing gene expression. This compound acts as an acetyl-lysine mimetic, displacing acetylated histone-mimicking peptides from bromodomains . This interaction is crucial for its antiproliferative and anti-inflammatory properties.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of bromodomain-containing proteins such as BRD2 and BRD4, which are involved in the regulation of gene transcription . This inhibition can lead to changes in gene expression and subsequent effects on cellular proliferation and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with bromodomains. By acting as an acetyl-lysine bioisostere, it competes with acetylated histone peptides for binding to bromodomains. This competitive inhibition disrupts the normal function of bromodomains in reading the histone acetylation code, thereby affecting gene transcription . Additionally, this compound may influence other post-translational modifications and protein-protein interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to sustained inhibition of bromodomain activity, resulting in long-term changes in gene expression and cellular behavior

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and antiproliferative properties. At higher doses, it could potentially cause toxic or adverse effects. Studies have indicated that there may be threshold effects, where the compound’s efficacy and safety profile change significantly with dosage . It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It may affect metabolic flux and metabolite levels, thereby impacting cellular energy balance and biosynthetic processes. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, its binding to bromodomains may facilitate its transport to the nucleus, where it can exert its effects on gene transcription . Additionally, its distribution within tissues can affect its overall bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with bromodomains suggests a nuclear localization, where it can influence chromatin structure and gene expression . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-3-5(6(7)9)4(2)10-8-3/h1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJOYRMAYLLOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353031
Record name 3,5-Dimethylisoxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74356-30-2
Record name 3,5-Dimethylisoxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

P22 was made using the same conditions as described for N-trifluoromethylphenyl 3,5-dimethylisoxazole-4-carboxamide (A13), but starting with 4-trifluoromethylbenzylamine.
Name
N-trifluoromethylphenyl 3,5-dimethylisoxazole-4-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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